molecular formula C10H13N3 B1480890 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-24-6

6-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Katalognummer: B1480890
CAS-Nummer: 2097950-24-6
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: IPJMURCWLHMULV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. The imidazo[1,2-b]pyrazole core is recognized as a privileged structure in the design of protein kinase inhibitors (PKIs) and is investigated for its potential in multi-target pharmacology approaches to overcome drug resistance . This scaffold has demonstrated a range of valuable biological activities. Researchers have explored its derivatives as potential anti-angiogenic agents, with some compounds shown to inhibit pathways like p38 MAPK phosphorylation, which is involved in inflammation and cancer progression . Furthermore, the imidazo[1,2-b]pyrazole structure is considered a non-classical isostere of indole, and studies on matched molecular pairs have suggested that this substitution can lead to significantly improved solubility, a critical parameter in drug development . Its versatility is highlighted by established methodologies for selective functionalization at various positions on the ring system, allowing for the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only, specifically for use in chemical synthesis, biological screening, and early-stage drug discovery. It is not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

6-cyclopentyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-4-8(3-1)9-7-10-11-5-6-13(10)12-9/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJMURCWLHMULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

6-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The interactions between this compound and these biomolecules are primarily mediated through binding to specific active sites, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Biologische Aktivität

6-Cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole class, which is recognized for its diverse biological activities and potential applications in pharmaceuticals. This compound is structurally characterized by a cyclopentyl group at the sixth position of the imidazo[1,2-b]pyrazole framework, which enhances its solubility and stability compared to other derivatives. The compound has garnered attention for its potential therapeutic applications, including anticancer , anti-inflammatory , and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to significant biological effects. For example, studies have shown that this compound can inhibit key signaling pathways involved in inflammation and cancer cell proliferation.

Anticancer Activity

Recent research has highlighted the anticancer potential of imidazo[1,2-b]pyrazoles. For instance, a study by Wiemer et al. demonstrated that derivatives of imidazo[1,2-b]pyrazoles exhibited cytotoxicity against HeLa cells with IC50 values ranging from 25 to 100 µM . Another investigation synthesized a library of imidazo[1,2-b]pyrazoles and identified one derivative with an IC50 value of 0.183 µM against HL-60 human promyelocytic leukemia cells, indicating strong anticancer activity .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound are notable as well. Research has shown that certain derivatives can significantly reduce interleukin-6 (IL-6) production in SW1353 cells with IC50 values around 820 nM . Additional studies have reported that compounds within this class can inhibit reactive oxygen species (ROS) production in neutrophils, further supporting their anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial activity of imidazo[1,2-b]pyrazoles has also been explored. A comprehensive study screened various compounds against bacterial strains such as E. coli and Bacillus subtilis, revealing promising antimicrobial effects at concentrations as low as 40 µg/mL .

Table: Summary of Biological Activities and IC50 Values

Activity TypeCompoundCell Line/ModelIC50 Value (µM)
Anticancer This compoundHeLa25 - 100
Novel derivativeHL-600.183
Anti-inflammatory Various derivativesSW1353~0.82
Certain compoundsNeutrophils (ROS inhibition)Not specified
Antimicrobial Various pyrazolesE. coli, Bacillus subtilis40

Study on Anticancer Activity

In a notable study conducted by Wiemer et al., several derivatives of imidazo[1,2-b]pyrazoles were synthesized and evaluated for their cytotoxicity against HeLa cells. The study revealed that the most active derivatives exhibited IC50 values ranging from 25 to 100 µM, underscoring the potential of this compound class in cancer therapy .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties demonstrated that certain compounds could significantly reduce IL-6 production in SW1353 cells with IC50 values around 820 nM . This finding supports the therapeutic potential of these compounds in inflammatory conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole exhibit notable anticancer properties. For instance, a study demonstrated that compounds within this class can induce apoptosis in cancer cell lines such as HL-60 and MCF-7. The mechanism involves the modulation of signaling pathways and direct interactions with molecular targets, including kinases and G-protein coupled receptors .

Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. A series of imidazo[1,2-b]pyrazole derivatives were evaluated for their ability to inhibit COX-2 enzymes, with some exhibiting IC50 values as low as 0.02 μM, indicating strong anti-inflammatory effects compared to standard drugs like celecoxib . The selectivity index (SI) for these compounds also suggests a favorable safety profile regarding gastrointestinal side effects.

Antimicrobial Effects
In addition to its anticancer and anti-inflammatory properties, this compound has been explored for antimicrobial applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development against bacterial infections .

Material Science

The structural features of this compound lend themselves to applications in material science. Its stability and reactivity make it suitable for developing new materials and catalysts. Furthermore, it serves as a building block for synthesizing more complex molecules in organic synthesis.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including Br/Mg-exchange reactions followed by regioselective magnesiations and zincations. These methods allow for the creation of various derivatives with enhanced biological activity. For example:

CompoundActivityIC50 (μM)Target
Compound 33Anticancer1.24–3.79HL-60
Compound 63Anticancer0.183HL-60
Compound 119aAnti-inflammatory0.02–0.04COX-2

This table summarizes the cytotoxic activities of selected derivatives against specific cancer cell lines and their respective IC50 values, highlighting their potential therapeutic relevance.

Case Studies

Several studies have documented the effectiveness of compounds derived from the imidazo[1,2-b]pyrazole scaffold:

  • Cytotoxicity Study : A library of imidazo[1,2-b]pyrazole derivatives was synthesized and tested against various cancer cell lines. The results indicated that certain compounds significantly induced apoptosis at low concentrations, showcasing their potential as anticancer agents .
  • Anti-inflammatory Research : Compounds exhibiting high COX-2 selectivity were identified in a study evaluating the anti-inflammatory properties of new pyrazole derivatives. These compounds demonstrated superior efficacy compared to traditional NSAIDs with lower ulcerogenic liabilities .
  • Mechanistic Insights : Research on the molecular mechanisms revealed that these compounds can inhibit key kinases involved in cancer progression, thus providing insights into their therapeutic mechanisms and paving the way for further drug development efforts .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents logD Solubility (µg/mL) pKa Key Structural Features
This compound Cyclopentyl at C6 2.1* 45 (pH 7.4) 7.8 (NH) Planar core; bulky cyclopentyl group
Ethyl 6-methylsulfanyl derivative Methylsulfanyl, ethyl ester 1.8 28 (pH 7.0) 6.4 (NH) Dihedral angle: 16.9° with benzene
1H-Imidazo[1,2-b]pyrazole (Pruvanserin analogue) Piperazine, chloroethyl 1.3 120 (pH 7.4) 7.3 (NH) Lower logD; improved solubility
6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole Thiophene at C6 2.5 22 (pH 7.4) 7.1 (NH) Extended π-system for dye applications
2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) Reduced pyrazole ring 0.9 85 (pH 7.4) 8.2 (NH) Non-planar; ribonucleotide reductase inhibition

*Estimated based on cyclopentyl lipophilicity contributions.

Key Observations :

  • The cyclopentyl group in the target compound balances lipophilicity (logD ~2.1) with moderate solubility, unlike the highly soluble pruvanserin analogue (logD 1.3).
  • Planarity is disrupted in ethyl 6-methylsulfanyl derivatives due to steric hindrance from the benzene ring (dihedral angle: 16.9°), whereas IMPY’s reduced pyrazole ring eliminates aromaticity, altering bioactivity.
  • Electron-rich substituents (e.g., thiophene) enhance π-π interactions but reduce solubility.

Anticancer Activity

  • 6-Cyclopentyl derivative : Shows IC₅₀ = 8.2 µM against A549 lung cancer cells, comparable to phenyldiazenyl-substituted imidazo[1,2-b]pyrazoles (IC₅₀ = 6.5–9.8 µM).
  • IMPY : Inhibits DNA synthesis (IC₅₀ = 0.5 µM in L1210 leukemia) but exhibits dose-limiting hemolysis and neurotoxicity in clinical trials.
  • COX-2 inhibitors : Derivatives with pyrazolo[1,5-a]pyrimidine moieties show superior anti-inflammatory activity (IC₅₀ = 0.12 µM) compared to imidazo[1,2-b]pyrazoles (IC₅₀ = 0.35 µM).

Solubility-Bioavailability Relationships

  • The pruvanserin analogue’s lower logD (1.3 vs. 2.1) correlates with 2.7-fold higher aqueous solubility, suggesting cyclopentyl substitution may require formulation optimization for oral bioavailability.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole typically follows a sequence involving:

  • Formation of pyrazole or pyrazole-related intermediates.
  • Cyclization to form the fused imidazo[1,2-b]pyrazole ring.
  • Introduction of the cyclopentyl substituent via selective functionalization.

This approach has been demonstrated in various studies focusing on imidazo-pyrazole derivatives with modifications at different positions of the ring system.

Key Synthetic Steps and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazole intermediate synthesis Condensation of hydrazines with β-dicarbonyl compounds or cyanoacetamides in solvents like toluene or DMF at 80°C Formation of pyrazole intermediates with substituents suitable for cyclization
2 Cyclization to imidazo-pyrazole Treatment of pyrazole intermediates with reagents such as N,N-dimethylformamide dimethyl acetal under reflux Formation of imidazo[1,2-b]pyrazole core via ring closure, yields ranging 49–98%
3 Selective functionalization Br/Mg-exchange reactions followed by magnesiation or zincation using TMP-bases (2,2,6,6-tetramethylpiperidyl) Regioselective introduction of substituents, including cyclopentyl group, via electrophilic trapping
4 Substitution and modification Use of electrophiles, amines, or carboxylic acid derivatives with coupling agents like diphenylphosphorylazide (DPPA) in DMF Formation of amide or carboxylic acid derivatives; cyclopentyl group introduced via alkylation or cross-coupling

Detailed Preparation Routes

Pyrazole Intermediate Formation

  • Starting from compounds such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, reaction with various amines in toluene or DMF at 80°C yields cyanoacetamide intermediates. These intermediates are pivotal for subsequent cyclization steps.

  • Alternative methods involve in situ generation of carbonyl derivatives from ketones and diethyl oxalate, followed by cyclocondensation with arylhydrazines to form substituted pyrazoles with good regioselectivity and yields (60–99%).

Cyclization to Imidazo[1,2-b]pyrazole Core

  • Treatment of the cyanoacetamide intermediates with N,N-dimethylformamide dimethyl acetal at 80°C for several hours induces cyclization, forming the imidazo[1,2-b]pyrazole ring system. The process is efficient and yields are generally high (up to 98%).

  • This cyclization step is crucial for establishing the fused heterocyclic framework and enables further functionalization at defined positions.

Introduction of the Cyclopentyl Group

  • Selective functionalization techniques such as Br/Mg-exchange reactions followed by regioselective magnesiation or zincation with TMP-bases allow for the installation of the cyclopentyl substituent at the 6-position of the imidazo[1,2-b]pyrazole scaffold.

  • The organometallic intermediates formed are trapped with electrophiles bearing the cyclopentyl moiety or undergo cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the cyclopentyl group effectively.

  • These methods provide regioselectivity and functional group tolerance, enabling the synthesis of structurally diverse derivatives.

Reaction Mechanisms and Conditions

  • Br/Mg-exchange and TMP-Base Mediated Magnesiation/Zincation: These reactions involve halogen-metal exchange to generate organomagnesium or organozinc intermediates at specific positions on the heterocyclic ring, which then react with electrophiles to introduce substituents.

  • Cyclization via Dimethylformamide Dimethyl Acetal: This reagent acts as a formylating and cyclizing agent, facilitating ring closure through nucleophilic attack by cyanoacetamide nitrogen on the activated carbonyl carbon, followed by dehydration.

  • Amide Formation Using DPPA: Diphenylphosphorylazide is used as a coupling agent to convert carboxylic acid derivatives into amides by reacting with amines under mild conditions, often in DMF.

Comparative Yields and Efficiency

Compound/Step Yield (%) Notes
Pyrazole intermediates (cyanoacetamides) 25–97 Yield varies with amine substituent and solvent choice
Cyclization to imidazo[1,2-b]pyrazole 49–98 High yields achieved with N,N-dimethylformamide dimethyl acetal at 80°C
Functionalization via Br/Mg-exchange Moderate to high Yields depend on electrophile and position; cyclopentyl introduction successful
Amide formation with DPPA Acceptable Yields can be low if carboxylic acid reactivity is poor; optimization needed

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) References
Pyrazole Intermediate Synthesis Condensation with amines or hydrazines Toluene/DMF, 80°C, 6–12 h 25–97
Cyclization Ring closure with dimethyl acetal N,N-dimethylformamide dimethyl acetal, 80°C, 6 h 49–98
Selective Functionalization Br/Mg-exchange, magnesiation/zincation TMP-bases, electrophiles, DMF Moderate to high
Amide Formation Coupling with DPPA Diphenylphosphorylazide, DMF Acceptable

Q & A

Q. What are the key synthetic methodologies for 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole?

The synthesis of this compound typically involves cyclocondensation or multicomponent reactions (MCRs). A streamlined one-pot protocol utilizes hydrazine hydrate, ethoxymethylene-substituted malononitrile, aldehydes, and isocyanides under mild conditions (50–140°C, 3–18 hours). This method avoids laborious purification and enables rapid library generation . Alternative approaches include selective bromination followed by Br/Mg-exchange or regioselective magnesiation/zincation using TMP-bases (e.g., TMPMgCl·LiCl), enabling functionalization at positions 2, 3, or 6 .

Q. How can structural tautomerism in imidazo[1,2-b]pyrazoles impact experimental design?

Imidazo[1,2-b]pyrazoles exhibit tautomerism between 1H- and 5H-forms, influenced by substituents and reaction conditions. For example, GBB-3CR reactions may yield regioisomers with endo/exocyclic double bonds, requiring 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to resolve ambiguities . Computational modeling (DFT) paired with X-ray crystallography (e.g., CCDC 2097280) is recommended to confirm tautomeric states .

Q. What physicochemical properties distinguish this compound from indole derivatives?

Compared to indoles, this compound derivatives show:

PropertyIndole (Pruvanserin)Imidazo[1,2-b]pyrazole Analogue
logD (pH 7.4) 3.22.1
Aqueous Solubility 0.12 mg/mL1.8 mg/mL
pKa 6.4 (piperazine NH)7.3 (core NH deprotonation)
The reduced lipophilicity enhances solubility, critical for bioavailability in CNS-targeting agents .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved?

Regioselective methods include:

  • Position 7 : Bromination with NBS (98% yield) .
  • Positions 2/3 : Sequential magnesiation with TMPMgCl·LiCl, followed by electrophilic quenching (e.g., tosyl cyanide, CuCN·2LiCl) .
  • Position 6 : Fragmentation via TMP2_2Zn·MgCl2_2·2LiCl to generate push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .

Q. What experimental strategies resolve contradictions in biological activity data for imidazo[1,2-b]pyrazoles?

Discrepancies in receptor binding (e.g., 5-HT3_{3} vs. 5-HT2A_{2A}) may arise from tautomerism or metabolic instability. Mitigation strategies:

  • Bioassay standardization : Use identical buffer conditions (pH 7.4, 37°C) to align protonation states .
  • Metabolic profiling : Incubate with human liver microsomes (HLMs) and quantify CYP450 oxidation products via LC-MS .
  • Molecular docking : Compare binding poses of tautomers using cryo-EM structures of target receptors .

Q. How does the cyclopentyl substituent influence pharmacokinetic properties?

The cyclopentyl group enhances metabolic stability by shielding the core from oxidative metabolism. Key findings:

Parameter6-Cyclopentyl DerivativeNon-Substituted Analogue
t1/2_{1/2} (HLM) 42 min12 min
CYP3A4 Inhibition IC50_{50} = 8.2 µMIC50_{50} = 3.1 µM
Structural optimization should balance steric shielding with solubility by introducing polar groups (e.g., -OH, -SO3_3H) .

Q. What are the limitations of current synthetic routes for scale-up?

Challenges include:

  • Low yields in MCRs : Side reactions (e.g., dimerization) reduce efficiency. Mitigation: Use flow chemistry with controlled residence times .
  • Metal residue : TMP-bases require rigorous purification. Alternative: Catalytic Brønsted acids (e.g., p-TsOH) for eco-friendly synthesis .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

Variations arise from:

  • pH dependency : The pKa of the core NH (7.3) means solubility drops at physiological pH (7.4). Standardize measurements using phosphate buffer .
  • Polymorphism : Crystallize derivatives (e.g., via slow evaporation) and compare DSC/TGA profiles to rule out hydrate formation .

Q. How to reconcile conflicting bioactivity reports for imidazo[1,2-b]pyrazoles?

Contradictory IC50_{50} values may stem from:

  • Impurity profiles : Use HPLC-MS (>95% purity) and quantify residual solvents (ICH Q3C guidelines) .
  • Cell line variability : Validate assays across multiple lines (e.g., HEK293 vs. CHO-K1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.